Tirofiban impurity 2

Description

Structure

3D Structure

Properties

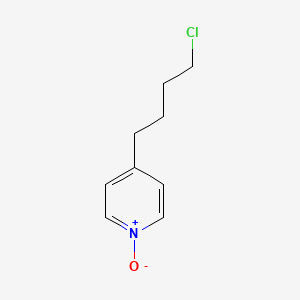

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-(4-chlorobutyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C9H12ClNO/c10-6-2-1-3-9-4-7-11(12)8-5-9/h4-5,7-8H,1-3,6H2 |

InChI Key |

DBJNBNCTEBWMRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=CC=C1CCCCCl)[O-] |

Origin of Product |

United States |

Sampling Methodologytwo Primary Methods Are Used in Combination to Ensure All Equipment Surfaces, Including Those That Are Hard to Reach, Are Adequately Sampled.pharmtech.com

Direct Surface Sampling (Swab Method): This is the most common and accepted method. A swab, moistened with a suitable solvent, is used to wipe a precisely defined area of the equipment surface (e.g., 100 cm²). This method physically removes residues for analysis and is particularly useful for assessing hard-to-clean areas. pharmtech.com

Indirect Sampling (Rinse Method): This method is used for parts of the equipment that are not easily accessible, such as pipes (B44673) or sealed chambers. A known volume of a solvent is passed through the equipment, and a sample of the final rinse is collected for analysis. The result gives an average residue level over a large surface area.

Analytical Methoda Validated, Specific, and Sensitive Analytical Method is Required to Quantify the Residue of Tirofiban Impurity 2 in the Cleaning Samples. High Performance Liquid Chromatography with Uv Detection Hplc Uv is a Suitable and Widely Used Technique for This Purpose.researchgate.netbohrium.comscholarscentral.com

Table 2: Example HPLC-UV Method Parameters for Residue Analysis of Tirofiban and its Impurities This table is based on a validated method for Tirofiban residues, which would be applicable for detecting Tirofiban impurity 2. researchgate.netbohrium.comscholarscentral.com

| Parameter | Specification |

| HPLC Column | Symmetry C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile : Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.0) (29:71) |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 100 µL |

| Column Temperature | 40°C |

| UV Detector Wavelength | 227 nm |

| Limit of Detection (LOD) | 0.04 µg/mL |

| Limit of Quantitation (LOQ) | 0.13 µg/mL |

Acceptance Criteriathe Maximum Allowable Carryover Maco of a Residue into the Next Product Must Be Calculated to Set the Cleaning Limits.gmpua.comthe Limits for Tirofiban Impurity 2 Would Be Based on the Most Stringent of Several Criteria:

Impurity Profiling, Control, and Mitigation Strategies for Tirofiban Impurity 2

Comprehensive Impurity Profiling Approaches in Pharmaceutical Manufacturing

Impurity profiling is a critical component of drug development and manufacturing, providing a detailed fingerprint of the impurities present in an API. This process is essential for ensuring the quality, safety, and consistency of the final drug product. For Tirofiban, and specifically for Tirofiban Impurity 2, a multi-faceted approach is adopted, encompassing both qualitative and quantitative analytical techniques.

Qualitative and Quantitative Profiling Techniques for Drug Substances

The cornerstone of impurity profiling for Tirofiban and its related substances, including Impurity 2, lies in the application of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed methods for both the detection and quantification of these impurities.

A stability-indicating HPLC method has been developed for the determination of Tirofiban and its synthetic impurities. This method typically utilizes a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, delivered in a gradient elution mode. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of the analyte at multiple wavelengths, aiding in peak identification and purity assessment.

For quantitative analysis, the method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, and robustness. The concentration of this compound is determined by comparing its peak area to that of a qualified reference standard.

Table 1: Typical Chromatographic Conditions for Tirofiban Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffered aqueous solution (e.g., 0.1% Trifluoroacetic Acid in water) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 227 nm and 274 nm |

| Injection Volume | 10 µL |

Identification of Unknown Impurities and Their Relationship to this compound

During the manufacturing process and stability studies of Tirofiban, unknown peaks may be detected in the chromatograms. The identification and characterization of these unknown impurities are crucial to understanding their potential impact on the drug's quality and to elucidating their relationship with known impurities like this compound, which is chemically known as (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid with the CAS number 149490-61-9. chemicalbook.comgoogle.com This impurity is also referred to as Tirofiban Impurity C.

The structural elucidation of unknown impurities often involves a combination of sophisticated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurity. Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide valuable information about the impurity's structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also employed to confirm the exact chemical structure.

Forced degradation studies are intentionally conducted to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method. These studies expose Tirofiban to harsh conditions such as acid, base, oxidation, heat, and light. The degradation products formed are then analyzed to understand the degradation pathways of the drug. For instance, an N-oxide derivative of Tirofiban has been identified as a major degradation product under oxidative stress. By comparing the chromatographic and spectroscopic data of unknown impurities with those of known impurities and degradation products, their relationship to this compound can be established. This understanding is vital for developing effective control strategies.

Process Control Strategies for Minimizing this compound Formation

The control of impurities is most effectively achieved by understanding and controlling the manufacturing process itself. For this compound, a comprehensive process control strategy is implemented, encompassing the optimization of the synthetic route, stringent control of raw materials, and continuous in-process monitoring.

Optimization of Synthetic Pathways and Reaction Parameters to Suppress Impurity Generation

The formation of this compound is intrinsically linked to the synthetic pathway used to manufacture Tirofiban. One of the key starting materials in the synthesis is L-tyrosine. The synthetic route involves several chemical transformations, and each step presents a potential for impurity formation.

The formation of impurities can be influenced by various reaction parameters, including temperature, pressure, reaction time, and the choice of solvents and reagents. Process development studies focus on optimizing these parameters to maximize the yield of Tirofiban while minimizing the formation of Impurity 2 and other related substances. For example, controlling the temperature during a specific reaction step might prevent a side reaction that leads to the formation of an impurity. Similarly, the selection of a specific base or solvent can significantly influence the impurity profile.

Table 2: Key Parameters for Optimization in Tirofiban Synthesis

| Parameter | Rationale for Optimization |

| Temperature | To control reaction kinetics and prevent side reactions. |

| pH | To ensure the desired reactivity and stability of intermediates. |

| Reagent Stoichiometry | To minimize unreacted starting materials and byproduct formation. |

| Solvent System | To influence reaction rate, selectivity, and solubility of reactants and products. |

| Catalyst Selection | To enhance reaction efficiency and selectivity towards the desired product. |

Raw Material Control and Quality Assurance to Prevent Impurity Introduction

The quality of the raw materials used in the synthesis of Tirofiban is a critical factor in controlling the final impurity profile of the API. Impurities present in the starting materials can be carried through the synthesis and end up in the final product. Therefore, a robust raw material control strategy is essential.

This strategy begins with the careful selection and qualification of suppliers. Suppliers must demonstrate the ability to consistently provide raw materials that meet stringent quality specifications. Each batch of incoming raw material is subjected to a comprehensive set of analytical tests to confirm its identity, purity, and the absence of specified and unspecified impurities. For critical starting materials, such as L-tyrosine derivatives, the specifications will include strict limits on known potential impurities that could be precursors to this compound.

In-Process Control (IPC) Monitoring of Impurity 2 Levels during Production

In-process controls (IPCs) are analytical tests performed at critical points during the manufacturing process to monitor the progress of the reaction and the quality of the intermediates. IPCs play a crucial role in the early detection and control of impurity formation.

For the synthesis of Tirofiban, IPCs are established at key reaction steps to monitor the levels of this compound and other critical impurities. HPLC is the primary analytical technique used for IPC monitoring. By analyzing samples at various stages of the production process, manufacturers can ensure that the reactions are proceeding as expected and that the levels of impurities are within acceptable limits. If an IPC result indicates a deviation from the expected profile, corrective actions can be taken in real-time to prevent the propagation of the impurity to the final API. This proactive approach to quality control is essential for ensuring the consistent production of high-quality Tirofiban.

Impurity Purge and Removal Efficiency Studies during Manufacturing Processes

The effective removal, or "purge," of impurities is a critical aspect of the Tirofiban manufacturing process to ensure the final active pharmaceutical ingredient (API) meets its specified purity profile. While specific, publicly available studies detailing the purge efficiency for this compound are scarce due to the proprietary nature of manufacturing processes, the control strategy can be inferred from established pharmaceutical purification techniques and analytical methods developed for Tirofiban and its related substances. researchgate.netgoogle.comresearchgate.net

The primary method for removing structurally similar impurities like this compound from the desired API is through chromatographic purification. google.com Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography are standard in the industry. google.com These methods separate compounds based on their differential physicochemical properties, such as polarity and affinity for the stationary phase.

The structural similarity between Tirofiban and this compound necessitates a highly selective and robust purification process. The efficiency of the purge is dependent on the optimization of several key chromatographic parameters. The goal is to maximize the resolution between the Tirofiban peak and the impurity peak, allowing for the collection of a pure Tirofiban fraction. Patents describing the purification of Tirofiban hydrochloride often involve crystallization and recrystallization steps, which are also effective at purging impurities. google.comgoogle.com For instance, dissolving the crude product in a hydrochloric acid solution and inducing crystallization by cooling can significantly enhance purity by leaving more soluble impurities behind in the mother liquor. google.comgoogle.com

The effectiveness of these purification steps is monitored using sensitive analytical methods, such as HPLC, which can quantify the level of this compound before and after the purification step. researchgate.net The ratio of the impurity level in the pre-purification material to that in the post-purification material provides a quantitative measure of the removal efficiency, often referred to as a purge factor.

Table 1: Illustrative Chromatographic Parameters for Separation of Tirofiban and Related Impurities This table presents typical parameters based on analytical methods developed for Tirofiban, which would be adapted for a preparative purification process aimed at removing this compound.

| Parameter | Condition | Rationale for Impurity Removal |

| Stationary Phase | Reverse Phase C8 or C18 | Provides hydrophobic interaction-based separation, effective for the organic structures of Tirofiban and its impurities. researchgate.netijpcbs.com |

| Mobile Phase | Acetonitrile / Buffered Aqueous Solution (e.g., 1-octane sulfonic acid, triethylamine, or ammonium (B1175870) acetate (B1210297) buffer) researchgate.netijpcbs.comresearchgate.net | The organic/aqueous ratio and pH are fine-tuned to achieve optimal separation (resolution) between the main compound and closely related impurities. researchgate.net |

| Elution Mode | Gradient Elution | A gradient elution, where the mobile phase composition is changed over time, is often more effective than isocratic elution for separating complex mixtures containing impurities with varying polarities. researchgate.net |

| Flow Rate | Optimized for column dimensions | A lower flow rate can increase resolution but also increases processing time. The rate is optimized for a balance of efficiency and throughput. ijpcbs.com |

| Detection | UV at 227 nm or 277 nm | Allows for the monitoring of the separation in real-time and the precise collection of the pure Tirofiban fraction, while ensuring the impurity is directed to a waste stream. ijpcbs.comresearchgate.net |

Cleaning Validation Methodologies for Manufacturing Equipment Residues Containing this compound

Cleaning validation is a documented process that provides a high degree of assurance that a specific cleaning procedure consistently removes residues of the API and its impurities from manufacturing equipment to below scientifically set and acceptable levels. researchgate.netdcu.ie This is crucial in multi-product facilities to prevent cross-contamination between batches. pharmtech.com The methodology for validating the cleaning of equipment used in Tirofiban manufacturing must be sensitive enough to detect and quantify trace residues of both Tirofiban and this compound.

The cleaning validation protocol involves several key stages:

Regulatory Compliance and Quality Assurance Paradigms for Tirofiban Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized and implemented to ensure the quality of pharmaceuticals. ich.org The control strategy for Tirofiban impurity 2 must align with several key ICH guidelines.

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.orgich.org This guideline is central to establishing a control strategy for this compound. It outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.orgfda.gov

The guideline mandates the reporting of any impurity exceeding the reporting threshold. ich.org Furthermore, impurities present at levels above the identification threshold must have their structures elucidated. europa.eu Qualification, the process of acquiring and evaluating data to establish the biological safety of an individual impurity, is required for any impurity found at a level greater than the qualification threshold. pda.org The qualification process involves assessing the toxicological data to ensure the impurity is safe at the proposed level in the drug substance. tga.gov.au

For this compound, the specific thresholds would be determined by the maximum daily dose of Tirofiban. These thresholds are crucial for setting the acceptance criteria in the drug substance specification. ich.orgfda.gov

Table 1: Illustrative ICH Q3A Thresholds for this compound

| Maximum Daily Dose of Tirofiban | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI: Total Daily Intake. This table is based on the general principles of ICH Q3A and serves as an example. fda.gov |

The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.orgeuropa.eu Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances. slideshare.net The control of these solvents for Tirofiban would involve a risk-based approach to identify any solvents used in the synthesis of Tirofiban that could potentially remain in the final product.

Solvents are categorized into three classes based on their toxicity:

Class 1 solvents: Solvents to be avoided due to their unacceptable toxicity or environmental hazards. ich.org

Class 2 solvents: Solvents to be limited in concentration due to their inherent toxicity. shimadzu.com.sg

Class 3 solvents: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day is considered acceptable. ich.org

The ICH M7 guideline addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This guideline is particularly important if this compound has structural alerts for mutagenicity. A comprehensive risk assessment is required to determine the mutagenic potential of the impurity. toxhub-consulting.com

The assessment typically begins with a computational toxicology assessment using (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict the impurity's mutagenic potential. europa.eu Based on the outcome, impurities are classified into one of five classes:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Impurities with a structural alert for mutagenicity, but which are of unknown mutagenic potential.

Class 4: Impurities with a structural alert that is shared with the API or related compounds that have been tested and are non-mutagenic.

Class 5: Impurities with no structural alert for mutagenicity. veeprho.com

If this compound is classified as a Class 1, 2, or 3 impurity, stringent control measures are required, often limiting its presence to a Threshold of Toxicological Concern (TTC). veeprho.com For Class 4 and 5 impurities, control can typically be managed according to the principles of ICH Q3A/B. veeprho.com

Table 2: ICH M7 Classification and Control Actions for this compound

| Class | Description | Recommended Control Action |

| 1 | Known mutagenic carcinogen | Control at or below a compound-specific acceptable limit. veeprho.com |

| 2 | Known mutagen, unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC). veeprho.com |

| 3 | Alerting structure, unknown mutagenic potential | Control at or below the TTC, or conduct a bacterial mutagenicity assay. veeprho.com |

| 4 | Alerting structure, but shared with non-mutagenic compounds | Treat as a non-mutagenic impurity (control per ICH Q3A/B). veeprho.com |

| 5 | No structural alert for mutagenicity | Treat as a non-mutagenic impurity (control per ICH Q3A/B). veeprho.com |

Good Manufacturing Practice (GMP) Principles in Pharmaceutical Impurity Control

Good Manufacturing Practice (GMP) provides a framework for ensuring that products are consistently produced and controlled according to quality standards. cfpie.comintuitionlabs.ai The control of impurities like this compound is a fundamental aspect of GMP. pharmuni.com

Key GMP principles applicable to impurity control include:

Process Validation: The manufacturing process for Tirofiban must be validated to demonstrate that it is capable of consistently producing a product that meets its predetermined specifications, including the limits for this compound. cfpie.com

Quality Control Testing: Rigorous testing of raw materials, intermediates, and the final Tirofiban API is required to monitor and control the levels of impurities. toref-standards.com

Change Control: Any changes to the manufacturing process must be evaluated through a formal change control system to assess the potential impact on the impurity profile of Tirofiban.

Documentation: All aspects of the manufacturing and control processes must be thoroughly documented to ensure traceability and consistency. intuitionlabs.ai

Adherence to GMP ensures that the manufacturing process is robust and that the risk of impurities exceeding their specified limits is minimized. toref-standards.com

Establishment of Reporting, Identification, and Qualification Thresholds for this compound

The thresholds for reporting, identification, and qualification of this compound are established based on the principles outlined in ICH Q3A. europa.eufda.gov These thresholds are directly linked to the maximum daily dose of Tirofiban. ich.org

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. It is set to ensure that all potentially significant impurities are documented. fda.gov

Identification Threshold: Above this level, efforts must be made to determine the structure of the impurity. europa.eu This is critical for understanding the potential toxicological properties of this compound.

Qualification Threshold: If the level of this compound exceeds this threshold, its biological safety must be established through appropriate toxicological studies or other justification. pda.orggmpinsiders.com

The establishment of these thresholds is a critical step in defining the specification for Tirofiban and ensuring its quality and safety. gmpinsiders.com

Reference Standard Development and Traceability for this compound

A well-characterized reference standard for this compound is essential for its accurate quantification in the Tirofiban drug substance. pharmtech.compharmaffiliates.com The development of a reference standard is a meticulous process that involves:

Isolation and Synthesis: this compound must be isolated from the drug substance or synthesized with high purity. enamine.net

Structural Elucidation: The chemical structure of the impurity must be unequivocally confirmed using various analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Purity Determination: The purity of the reference standard must be accurately determined using appropriate analytical methods. pharmtech.com

Characterization: The reference standard should be fully characterized for its physical and chemical properties.

The reference standard must be traceable to a primary standard, if available, or be thoroughly characterized to serve as a primary standard itself. pharmaffiliates.compharmiweb.com The availability of a high-quality, traceable reference standard for this compound is fundamental for the validation of analytical methods used for its control and for ensuring the consistency of the drug substance quality. usp.org

Future Directions in Tirofiban Impurity 2 Research

Development of Green Chemistry Approaches for Reduced Impurity Formation in Tirofiban Synthesis

The synthesis of Tirofiban, a molecule comprising a sulfonamide and a substituted tyrosine moiety, traditionally involves reagents and solvents that can contribute to impurity formation and environmental waste. Future research will increasingly focus on the principles of green chemistry to develop more sustainable and efficient synthetic routes with a primary goal of minimizing the formation of Tirofiban impurity 2 and other related substances.

Key areas of investigation in green chemistry for Tirofiban synthesis include:

Alternative Solvent Systems: The use of hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is common in peptide and sulfonamide synthesis. Research is directed towards replacing these with greener alternatives such as γ-valerolactone, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water-based systems. preprints.orgugm.ac.idbiopharminternational.comnih.gov The selection of a green solvent is critical as it must not only be environmentally benign but also ensure high reaction yields and minimize side reactions that could lead to the formation of this compound.

Novel Catalytic Methods: The development of more selective and efficient catalysts can significantly reduce the formation of impurities. For the sulfonamide bond formation in Tirofiban, research into metal-free catalytic systems or highly efficient enzymatic catalysts could offer a greener alternative to traditional methods that may use harsh reagents.

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, are emerging as a sustainable method for synthesizing sulfonamides. international-biopharma.com This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste, thereby presenting a promising avenue for a cleaner synthesis of Tirofiban with lower levels of associated impurities.

Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing offers numerous advantages, including better control over reaction parameters (temperature, pressure, and stoichiometry), which can lead to a more consistent product quality and reduced impurity formation. ugm.ac.id A continuous flow process for Tirofiban could be designed to minimize the residence time at critical steps where impurity formation is more likely.

A comparative table of potential green chemistry approaches and their impact on impurity reduction is presented below.

Table 1: Potential Green Chemistry Approaches for Tirofiban Synthesis

| Green Chemistry Approach | Traditional Method | Potential Advantage for Impurity Reduction |

|---|---|---|

| Use of green solvents (e.g., 2-MeTHF, water) | Use of DMF, DCM | Reduced side reactions, improved impurity profile |

| Enzymatic or metal-free catalysis | Use of strong bases or activating agents | Higher selectivity, milder reaction conditions |

| Mechanochemical synthesis (ball milling) | Solvent-based reactions | Reduced solvent-related impurities, higher efficiency |

| Continuous flow synthesis | Batch processing | Precise control over reaction parameters, minimized byproduct formation |

Application of Advanced Data Analytics and Chemometrics in Comprehensive Impurity Profiling

The accurate identification and quantification of impurities like this compound, which may be present at very low levels and are structurally similar to the API, is a significant analytical challenge. Advanced data analytics and chemometrics are set to play a pivotal role in enhancing the comprehensiveness of impurity profiling. nih.govmdpi.com

Future research in this area will likely focus on:

Multivariate Data Analysis (MDA): Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to complex analytical data (e.g., from chromatography or spectroscopy) to identify patterns and correlations that may not be apparent with univariate analysis. nih.govmdpi.com This can help in distinguishing between the API and closely related impurities, and in identifying the root causes of impurity formation.

Hyphenated Analytical Techniques: The coupling of separation techniques like High-Performance Liquid Chromatography (HPLC) with high-resolution mass spectrometry (HRMS) generates vast amounts of data. numberanalytics.combiomedres.usresearchgate.net Advanced data processing algorithms are essential to deconvolute these complex datasets, enabling the confident identification and structural elucidation of trace-level impurities.

Predictive Modeling for Impurity Profiles: By building statistical models based on historical manufacturing data, it may become possible to predict the impurity profile of a future batch based on the input material attributes and process parameters. This proactive approach would allow for early detection of potential deviations and enable corrective actions to be taken before a batch goes out of specification.

The following table illustrates how advanced data analytics can be applied to impurity profiling.

Table 2: Application of Advanced Data Analytics in Tirofiban Impurity Profiling

| Analytical Challenge | Advanced Data Analytics/Chemometric Tool | Expected Outcome |

|---|---|---|

| Differentiating between Tirofiban and Impurity 2 | Multivariate analysis of spectroscopic data (e.g., Raman, NIR) | Enhanced specificity and accuracy of quantification |

| Identifying sources of impurity formation | Statistical correlation of process parameters with impurity levels | Identification of critical process parameters affecting purity |

| Structural elucidation of unknown impurities | Automated processing of LC-HRMS data | Rapid and confident identification of new impurities |

| Predicting final impurity levels | Predictive modeling based on historical data | Proactive control of impurity levels in manufacturing |

Real-Time Monitoring and Process Analytical Technology (PAT) for Enhanced Impurity Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. ispe.orgeuropa.eu The application of PAT for real-time monitoring is a key future direction for the control of this compound.

Future research in PAT for Tirofiban synthesis will likely involve:

In-line Spectroscopic Tools: The implementation of in-line spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can provide real-time information on the chemical composition of the reaction mixture. biopharminternational.comamericanpharmaceuticalreview.com This would enable the continuous monitoring of the consumption of reactants and the formation of Tirofiban and its impurities, allowing for dynamic control of the process.

Real-Time Chromatographic Monitoring: While challenging, the development of rapid at-line or on-line HPLC methods could provide near real-time data on the impurity profile during the synthesis. This would allow for immediate adjustments to the process to minimize the formation of this compound.

Feedback and Feed-forward Control Systems: The data generated from PAT tools can be integrated into automated control systems. A feedback control loop could, for example, adjust the temperature or reagent addition rate in real-time based on the measured level of this compound. A feed-forward system could adjust downstream processing steps based on the impurity profile of an intermediate.

The potential impact of PAT on impurity control is summarized in the table below.

Table 3: PAT for Enhanced Control of this compound

| PAT Tool | Monitored Parameter | Control Action |

|---|---|---|

| In-line NIR/Raman Spectroscopy | Concentration of reactants, Tirofiban, and Impurity 2 | Real-time adjustment of reaction conditions (e.g., temperature, time) |

| At-line/On-line HPLC | Impurity profile | Optimization of purification steps, diversion of non-conforming material |

| Integrated Control System | Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) | Automated process control to maintain consistent product quality |

Computational Chemistry and Predictive Modeling for Impurity Formation Mechanisms

Understanding the fundamental mechanisms by which this compound is formed is crucial for developing effective control strategies. Computational chemistry and predictive modeling offer powerful tools to investigate these mechanisms at a molecular level. mdpi.comnih.gov

Future research in this domain will likely include:

Quantum Mechanics (QM) Calculations: QM methods can be used to model the reaction pathways leading to the formation of Tirofiban and its impurity. By calculating the activation energies for different potential side reactions, it is possible to identify the most likely pathways for the formation of this compound and to understand the factors that favor its formation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of reactants and intermediates in solution, which can influence reaction selectivity. This can be particularly useful in understanding how the solvent and other components of the reaction mixture affect the formation of impurities.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the propensity of different synthetic intermediates or reaction conditions to lead to the formation of impurities. nih.gov These models can be used to screen for optimal reaction conditions that minimize impurity formation.

AI-Assisted Impurity Prediction: Emerging AI-based tools can predict potential by-products and impurities in chemical reactions based on the reactants, reagents, and reaction conditions. researchgate.netopenreview.net Applying such tools to the synthesis of Tirofiban could help in proactively identifying potential impurities beyond what is currently known.

The table below outlines how computational approaches can be leveraged to understand and predict the formation of this compound.

Table 4: Computational Approaches for Understanding Impurity Formation

| Computational Method | Research Question | Potential Insight |

|---|---|---|

| Quantum Mechanics (QM) | What is the most favorable pathway for the formation of this compound? | Identification of key transition states and intermediates; understanding of electronic effects. |

| Molecular Dynamics (MD) | How do solvent and temperature affect the reaction selectivity? | Insights into the role of the reaction environment on impurity formation. |

| QSPR Modeling | Can we predict the level of impurity formation based on reaction parameters? | A predictive tool for process optimization and risk assessment. |

| AI-Assisted Prediction | What other potential impurities might be formed during the synthesis? | Proactive identification of unknown or unexpected by-products. |

Q & A

Q. What analytical techniques are commonly used to detect and quantify Tirofiban Impurity 2 in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for routine quantification due to its reproducibility and cost-effectiveness. For trace-level detection (<0.1%), advanced hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred, as they offer higher sensitivity and specificity. Method validation must include parameters such as linearity (R² ≥0.99), precision (%RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines .

Q. How are genotoxic risks associated with this compound assessed during impurity profiling?

Methodological Answer: Genotoxicity assessment follows ICH M7 guidelines, which classify impurities based on structural alerts (e.g., aromatic amines, alkylating agents) and existing mutagenicity data. If the impurity contains a structural alert but lacks sufficient data, a bacterial reverse mutation assay (Ames test) is conducted. For impurities classified as Class 1 (known mutagens) or Class 2 (suspected mutagens), control strategies like purge factor calculations or strict specification limits (e.g., ≤1 ppm) are implemented .

Q. What are the primary sources of this compound during synthesis?

Methodological Answer: Impurity 2 typically arises as a process-related intermediate or degradation product. Synthetic pathways involving unprotected functional groups (e.g., free amines) are prone to oxidation or dimerization. Forced degradation studies (acid/base hydrolysis, thermal stress, and photolysis) under ICH Q1A conditions help identify formation pathways. Reaction parameter optimization (e.g., pH control, inert atmosphere) is critical to minimize its generation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pharmacokinetic impact of this compound in preclinical studies?

Methodological Answer: Contradictions often stem from variability in impurity levels, species-specific metabolism, or assay sensitivity. A tiered approach is recommended:

- Tier 1 : Replicate studies using standardized impurity batches (purity ≥95%) and validated bioanalytical methods (e.g., LC-HRMS).

- Tier 2 : Cross-validate findings with orthogonal assays (e.g., receptor binding assays for platelet inhibition).

- Tier 3 : Apply meta-analysis frameworks (as in ) to aggregate data from multiple studies, adjusting for covariates like dose and exposure duration .

Q. What strategies are effective for structural elucidation of this compound when traditional spectroscopic methods yield ambiguous results?

Methodological Answer: Ambiguities in NMR or MS data may arise from isomeric forms or low abundance. Advanced techniques include:

- 2D-NMR (HSQC, HMBC) : To resolve complex spin systems and confirm connectivity.

- High-resolution mass spectrometry (HRMS) : For exact mass determination (mass error <5 ppm) and isotopic pattern analysis.

- Chemical derivatization : Modifying functional groups (e.g., acetylation of amines) to enhance chromatographic separation and spectral clarity .

Q. How should researchers design studies to evaluate the long-term stability of Tirofiban formulations containing Impurity 2 under real-world storage conditions?

Methodological Answer: Stability studies must follow ICH Q1E guidelines but adapt to real-world variability:

- Accelerated stability testing : Expose formulations to 40°C/75% RH for 6 months, monitoring impurity levels monthly.

- Risk-based statistical modeling : Use Arrhenius equations to predict degradation rates at lower temperatures, validated against real-time data.

- Container-closure system studies : Assess interactions between the formulation and packaging materials (e.g., leaching) via LC-MS/MS .

Q. What frameworks can address ethical and reproducibility challenges in publishing conflicting impurity toxicity data?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that preempt conflicts. For reproducibility:

- Pre-registration : Document hypotheses and methods on platforms like ClinicalTrials.gov before data collection.

- Raw data transparency : Share chromatograms, spectral data, and statistical scripts in supplementary materials.

- Cross-lab validation : Collaborate with independent labs to verify critical findings, as emphasized in and .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.